Acide (3-(difluorométhyl)-4-fluorophényl)boronique

Vue d'ensemble

Description

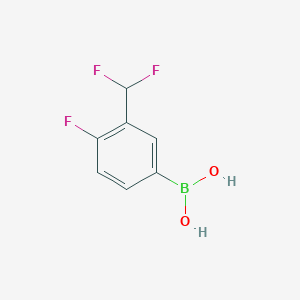

(3-(Difluoromethyl)-4-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C7H6BF3O2 and its molecular weight is 189.93 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3-(Difluoromethyl)-4-fluorophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Difluoromethyl)-4-fluorophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications de détection

L'acide (3-(difluorométhyl)-4-fluorophényl)boronique : est utilisé dans les applications de détection en raison de son interaction avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure. Cette interaction est cruciale pour développer à la fois des dosages homogènes et des systèmes de détection hétérogènes. Le composé peut être utilisé à l'interface du matériau de détection ou dans l'échantillon en vrac, permettant la détection de divers analytes .

Marquage biologique et manipulation des protéines

Ce dérivé d'acide boronique joue un rôle important dans le marquage biologique et la manipulation des protéines. Sa capacité à former des complexes stables avec les diols lui permet de se fixer sélectivement aux biomolécules, ce qui est utile pour le suivi et l'étude des processus biologiques .

Développement thérapeutique

Les chercheurs explorent l'utilisation de l'this compound dans le développement de thérapies. Ses interactions avec les molécules biologiques peuvent conduire à la création de nouveaux médicaments, en particulier ceux ciblant les voies enzymatiques ou les processus métaboliques .

Technologies de séparation

Dans les technologies de séparation, ce composé est utilisé pour ses propriétés de liaison sélective. Il peut être utilisé pour séparer des mélanges complexes en fonction de la présence de composés contenant des diols, ce qui est bénéfique en chimie analytique et préparative .

Couplage de Suzuki–Miyaura

La réaction de couplage de Suzuki–Miyaura est une méthode largement appliquée pour former des liaisons carbone-carbone. L'this compound sert de réactif organoboronique dans ce processus, facilitant le couplage de différents fragments organiques dans des conditions douces .

Électrophorèse des molécules glyquées

Ce dérivé d'acide boronique est également utilisé dans l'électrophorèse des molécules glyquées. Il aide à la séparation et à l'analyse des protéines et des acides nucléiques glyqués, ce qui est important pour comprendre des maladies comme le diabète .

Construction de microparticules et de polymères

En raison de sa stabilité, l'this compound est utilisé comme élément constitutif dans la construction de microparticules et de polymères. Ces matériaux ont des applications dans les méthodes analytiques et les systèmes à libération contrôlée, tels que l'administration d'insuline .

Chimie des glucides et glycobiologie

Enfin, le composé est essentiel à la chimie des glucides et à la glycobiologie. Il est impliqué dans l'analyse, la séparation, la protection et l'activation des glucides, ce qui est essentiel pour comprendre et manipuler des systèmes biologiques complexes .

Mécanisme D'action

Target of Action

The primary target of (3-(Difluoromethyl)-4-fluorophenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki-Miyaura cross-coupling reaction . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This reaction is known for its mild and functional group tolerant reaction conditions .

Biochemical Pathways

The affected pathway is the Suzuki-Miyaura cross-coupling reaction, which is a key method for forming carbon-carbon bonds . The downstream effects include the formation of new organic compounds through the coupling of different carbon fragments .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared , which suggests it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the action of (3-(Difluoromethyl)-4-fluorophenyl)boronic acid is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the Suzuki-Miyaura cross-coupling reaction .

Action Environment

The action of (3-(Difluoromethyl)-4-fluorophenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be tolerant of a wide range of reaction conditions . Certain conditions may lead to unproductive complexation or decomposition .

Analyse Biochimique

Biochemical Properties

(3-(Difluoromethyl)-4-fluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are crucial for the compound’s ability to participate in various biochemical processes, including the synthesis of biologically active molecules .

Cellular Effects

The effects of (3-(Difluoromethyl)-4-fluorophenyl)boronic acid on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that boronic acid derivatives can act as enzyme inhibitors, thereby affecting cellular activities such as proliferation, differentiation, and apoptosis

Molecular Mechanism

At the molecular level, (3-(Difluoromethyl)-4-fluorophenyl)boronic acid exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific context. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-(Difluoromethyl)-4-fluorophenyl)boronic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that boronic acid derivatives can undergo hydrolysis and other degradation processes, which can affect their efficacy and activity in biochemical assays . Understanding these temporal effects is essential for optimizing the use of this compound in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of (3-(Difluoromethyl)-4-fluorophenyl)boronic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions . Determining the optimal dosage is crucial for maximizing the therapeutic potential of this compound while minimizing its adverse effects.

Metabolic Pathways

(3-(Difluoromethyl)-4-fluorophenyl)boronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by modulating enzyme activity and influencing the synthesis and degradation of various biomolecules

Transport and Distribution

The transport and distribution of (3-(Difluoromethyl)-4-fluorophenyl)boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, thereby influencing its activity and function . Understanding the transport and distribution mechanisms is critical for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of (3-(Difluoromethyl)-4-fluorophenyl)boronic acid is determined by various factors, including targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell, where it can exert its effects on cellular processes

Activité Biologique

(3-(Difluoromethyl)-4-fluorophenyl)boronic acid is a boronic acid derivative that has garnered interest for its potential biological activities, particularly in medicinal chemistry and biochemistry. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various biological applications, including drug development and enzyme inhibition.

The compound can be characterized by its molecular formula and has a CAS number of 1254118-35-8. Its structure includes a difluoromethyl group attached to a phenyl ring, which contributes to its unique reactivity and biological interactions.

The biological activity of (3-(difluoromethyl)-4-fluorophenyl)boronic acid is primarily attributed to its ability to interact with various biomolecules. This interaction often involves the inhibition of enzymes that are crucial in metabolic pathways. The boronic acid moiety can bind to the active sites of serine proteases and other enzymes, leading to altered enzymatic activity.

Biological Activity Overview

Research has indicated that (3-(difluoromethyl)-4-fluorophenyl)boronic acid exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that certain boronic acids possess antimicrobial properties, particularly against beta-lactam-resistant bacteria due to their ability to disrupt bacterial cell wall synthesis .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in cancer metabolism, suggesting a role in cancer therapy.

- Drug Development : The unique structural features of this compound make it a candidate for developing new pharmaceuticals targeting various diseases, including metabolic disorders and cancers .

Case Studies

- Antibacterial Efficacy : A study demonstrated that derivatives of phenylboronic acids, including (3-(difluoromethyl)-4-fluorophenyl)boronic acid, were effective against antibiotic-resistant strains by targeting porin mutations in bacterial membranes .

- Cancer Cell Metabolism : Research indicated that this compound could inhibit key metabolic pathways in cancer cells, leading to reduced cell proliferation and increased apoptosis in vitro.

Data Table

Propriétés

IUPAC Name |

[3-(difluoromethyl)-4-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O2/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,7,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVBSEHYKANIRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254118-35-8 | |

| Record name | (3-(Difluoromethyl)-4-fluorophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.